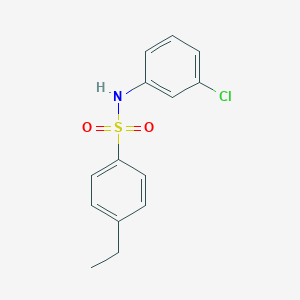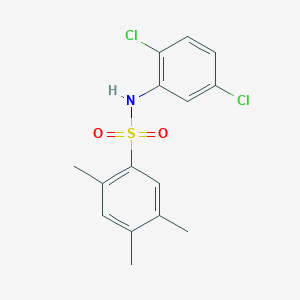
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide, also known as Clorsulon, is a sulfonamide derivative that is widely used in scientific research. This compound has a variety of applications in the field of biochemistry and physiology due to its unique properties.
Wirkmechanismus
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide acts as a competitive inhibitor of PEPCK by binding to the active site of the enzyme. This prevents the conversion of oxaloacetate to phosphoenolpyruvate, which is a key step in gluconeogenesis. As a result, the synthesis of glucose is inhibited, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting gluconeogenesis, this compound has been shown to affect lipid metabolism, insulin secretion, and hepatic glucose production. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide is a useful tool for studying the regulation of gluconeogenesis and other metabolic pathways. It is relatively easy to synthesize and has a high degree of specificity for PEPCK. However, it is important to note that this compound may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-4-ethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of PEPCK that do not have off-target effects. Another area is the study of the role of PEPCK in various disease states, such as diabetes and cancer. Additionally, this compound may have potential therapeutic applications in the treatment of these diseases, which warrants further investigation.
In conclusion, this compound is a valuable tool for studying the regulation of metabolic pathways and has a variety of biochemical and physiological effects. However, it is important to consider its advantages and limitations when designing experiments. Further research on this compound and its potential therapeutic applications is warranted.
Synthesemethoden
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide can be synthesized by reacting 3-chloroaniline with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This enzyme is involved in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate sources such as amino acids and fatty acids. This compound has been used to study the role of PEPCK in various metabolic pathways and its regulation under different physiological conditions.
Eigenschaften
Molekularformel |
C14H14ClNO2S |
|---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-6-8-14(9-7-11)19(17,18)16-13-5-3-4-12(15)10-13/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
IKQABUGDCUHBGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Mesitylamino)sulfonyl]benzoic acid](/img/structure/B280962.png)


![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280976.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B280977.png)
![Isopropyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280981.png)
![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280983.png)
![2-methyl-5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-3-benzofurancarboxylic acid butyl ester](/img/structure/B280992.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280994.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280995.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280998.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281002.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281003.png)
![Ethyl 5-[(2-naphthylsulfonyl)amino]-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281004.png)
